molecular formula C21H16ClN5OS B2970175 N-(3-chlorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide CAS No. 1251671-12-1

N-(3-chlorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2970175
CAS No.: 1251671-12-1
M. Wt: 421.9
InChI Key: SETWZXPPZRIRFD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-phenylimidazole moiety via a thioether bridge. The 3-chlorophenyl group attached to the acetamide nitrogen is a common pharmacophore in bioactive molecules, often enhancing hydrophobic interactions and target binding .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-(4-phenylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5OS/c22-16-7-4-8-17(11-16)24-20(28)13-29-21-10-9-19(25-26-21)27-12-18(23-14-27)15-5-2-1-3-6-15/h1-12,14H,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETWZXPPZRIRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=N2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogs
Compound Name Heterocyclic Component Phenyl Substituent Key Biological Activity Synthesis Method Reference
N-(3-chlorophenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide Pyridazin-3-yl with 4-phenyl-1H-imidazole 3-chlorophenyl Inferred antimicrobial/ enzymatic (based on analogs) Likely multi-step alkylation/cyclization
2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide (4) Benzoimidazol-2-yl 3-chlorophenyl Antimicrobial Column chromatography (Hexane/EtOAc, 6:4)
2a: 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran-oxadiazole 3-chlorophenyl Antimicrobial, Laccase catalysis Multi-step coupling reactions
2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (18) Pyrimidin-2-yl, thiazole 4-phenylthiazol-2-yl Not explicitly stated (likely enzyme inhibition) Alkylation under basic conditions
N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide (306732-11-6) 1-Methyl-1H-imidazol-2-yl 3-chloro-4-methylphenyl Not specified Unspecified alkylation

Key Differences and Implications

Pyridazine’s electron-deficient nature could modulate solubility and redox properties relative to benzofuran (Compound 2a) or pyrimidine (Compound 18) systems .

Substituent Effects: The 3-chlorophenyl group is conserved in Compounds 4 and 2a, suggesting its critical role in bioactivity. In contrast, 306732-11-6 () has a 3-chloro-4-methylphenyl group, which may increase steric hindrance and alter binding kinetics .

Biological Activity: Compounds with oxadiazole (2a) or benzoimidazole (4) moieties exhibit notable antimicrobial activity, implying that the target compound’s pyridazine-imidazole system may similarly target microbial enzymes or membranes . The laccase catalysis effect observed in Compound 2a suggests that electron-rich heterocycles like benzofuran may interact with oxidative enzymes, whereas the target’s pyridazine-imidazole system might favor different enzymatic pathways .

Synthetic Accessibility :

  • The target compound likely requires complex multi-step synthesis due to its fused pyridazine-imidazole core, whereas analogs like Compound 4 are synthesized via straightforward alkylation and purification .

Research Findings and Trends

  • Antimicrobial Potential: The conserved thioacetamide linkage and 3-chlorophenyl group across analogs correlate with antimicrobial activity, positioning the target compound as a candidate for antibacterial or antifungal screening .
  • Enzymatic Interactions : Heterocyclic components influence target specificity; for example, oxadiazole derivatives (2a) interact with laccases, while pyrimidine-thioacetamide hybrids (Compound 18) may inhibit dihydrofolate reductase .
  • Structure-Activity Relationship (SAR): Minor modifications, such as methyl group addition (306732-11-6) or heterocycle replacement, significantly alter bioavailability and potency, underscoring the need for precise structural optimization .

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